molecular formula C20H18FNO3S B3407103 2-(4-Fluorophenyl)-2-oxoethyl 5-(1,3-benzothiazol-2-yl)pentanoate CAS No. 500267-35-6

2-(4-Fluorophenyl)-2-oxoethyl 5-(1,3-benzothiazol-2-yl)pentanoate

Cat. No. B3407103
CAS RN: 500267-35-6
M. Wt: 371.4 g/mol
InChI Key: PNPZQZKIWZYYDH-UHFFFAOYSA-N
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Description

The compound “2-(4-Fluorophenyl)-2-oxoethyl 5-(1,3-benzothiazol-2-yl)pentanoate” is a complex organic molecule. It contains a fluorophenyl group, a benzothiazole group, and a pentanoate group. These groups are common in many pharmaceuticals and could potentially give the compound a range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. These techniques can provide information about the types of bonds and functional groups present in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the ester group could undergo hydrolysis, and the benzothiazole group could participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar ester group could make the compound soluble in polar solvents .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. For instance, many benzothiazole derivatives have been found to have antimicrobial activity, so this compound could potentially act by disrupting bacterial cell wall synthesis or other bacterial processes .

Future Directions

Future research could involve synthesizing this compound and testing its biological activity. If it shows promising activity, it could be further optimized and potentially developed into a new drug .

properties

IUPAC Name

[2-(4-fluorophenyl)-2-oxoethyl] 5-(1,3-benzothiazol-2-yl)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO3S/c21-15-11-9-14(10-12-15)17(23)13-25-20(24)8-4-3-7-19-22-16-5-1-2-6-18(16)26-19/h1-2,5-6,9-12H,3-4,7-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPZQZKIWZYYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCCCC(=O)OCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-2-oxoethyl 5-(1,3-benzothiazol-2-yl)pentanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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